molecular formula C18H18N2O2 B8113456 1-(4-Isopropylbenzyl)-5-nitro-1H-indole

1-(4-Isopropylbenzyl)-5-nitro-1H-indole

Cat. No. B8113456
M. Wt: 294.3 g/mol
InChI Key: OFIDYVJJAWZWMC-UHFFFAOYSA-N
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Description

1-(4-Isopropylbenzyl)-5-nitro-1H-indole is a useful research compound. Its molecular formula is C18H18N2O2 and its molecular weight is 294.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Functionalization

1-(4-Isopropylbenzyl)-5-nitro-1H-indole, as part of the indole family, is involved in various synthesis and functionalization processes. Indoles are crucial in synthesizing a wide range of biologically active natural and synthetic compounds. For over a century, the synthesis and functionalization of indoles have been a research focus, leading to the development of classical methods like the Fisher indole synthesis and the Gassman synthesis, among others. In recent decades, palladium-catalyzed reactions have become significant in this field, offering a versatile approach applicable to complex molecules (Cacchi & Fabrizi, 2005).

Chemical Transformations

Studies on 2-nitro-1-(phenylsulfonyl)indole have revealed its potential in undergoing nucleophilic addition reactions, leading to the formation of various substituted nitroindoles. This type of reaction showcases the versatility of indole compounds in chemical transformations and synthesis (Pelkey, Barden, & Gribble, 1999).

Reactions with Nitrogen Compounds

Indoles, including 1-(4-Isopropylbenzyl)-5-nitro-1H-indole, react with nitrogen dioxide and nitrous acid to form various derivatives. These reactions lead to the formation of isonitroso and nitroso indole derivatives, demonstrating the chemical diversity and reactivity of indoles with nitrogen compounds (Astolfi et al., 2006).

Antituberculosis Activity

1H-indole derivatives, such as 5-nitro-1H-indole-2,3-dione-3-thiosemicarbazones, have shown significant inhibitory activity against Mycobacterium tuberculosis. The antituberculosis activity of these molecules was investigated using the Electronic-Topological Method and Artificial Neural Networks, highlighting the biomedical applications of indole derivatives (Karalı et al., 2007).

Molecular Orbital Calculations

Density Functional Theory and Molecular Orbital Calculations on derivatives of 1-(phenylsulfonyl)indole, which is structurally related to 1-(4-Isopropylbenzyl)-5-nitro-1H-indole, provide insights into their electronic structure and potential chemical reactivity. These studies are essential in understanding the properties of indole derivatives for various applications (Mannes et al., 2017).

Pharmaceutical and Biological Research

The indole framework, as seen in compounds like 1-(4-Isopropylbenzyl)-5-nitro-1H-indole, is crucial in pharmaceutical and biological research due to its transformation capabilities. The synthesis of optically pure indolyl nitroalkenes, a type of tryptamine precursor, is of great interest for pharmaceutical research, showcasing the significance of indole compounds in drug development (Chen et al., 2013).

properties

IUPAC Name

5-nitro-1-[(4-propan-2-ylphenyl)methyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13(2)15-5-3-14(4-6-15)12-19-10-9-16-11-17(20(21)22)7-8-18(16)19/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIDYVJJAWZWMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Isopropylbenzyl)-5-nitro-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.